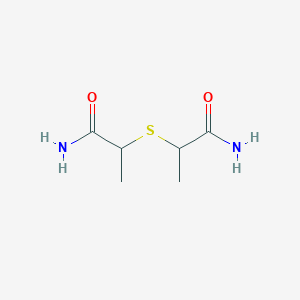

2,2'-Sulfanediyldipropanamide

Description

2,2'-Sulfanediyldipropanamide is a sulfur-bridged organic compound characterized by a central sulfanediyldi group (–S–S–) connecting two propanamide moieties. Its structure features amide (–CONH₂) termini and a disulfide linkage, which confers unique physicochemical properties, including redox activity and hydrogen-bonding capability.

Properties

IUPAC Name |

2-(1-amino-1-oxopropan-2-yl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2S/c1-3(5(7)9)11-4(2)6(8)10/h3-4H,1-2H3,(H2,7,9)(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVCMADEAZAEFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)SC(C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288472 | |

| Record name | 2,2'-sulfanediyldipropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6944-30-5 | |

| Record name | NSC55950 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-sulfanediyldipropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Sulfanediyldipropanamide typically involves the reaction of 2-mercaptopropanoic acid with ammonia or an amine under controlled conditions. The reaction proceeds through the formation of an intermediate thioamide, which is subsequently oxidized to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the oxidation process.

Industrial Production Methods

In an industrial setting, the production of 2,2’-Sulfanediyldipropanamide can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfanediyldipropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in an aqueous or organic solvent at moderate temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.

Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2,2’-Sulfanediyldipropanamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’-Sulfanediyldipropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Key structural analogs and their distinguishing features:

| Compound | Core Structure | Functional Groups | Key Differences |

|---|---|---|---|

| 2,2'-Sulfanediyldipropanamide | –S–S– bridge + propanamide | Amides (–CONH₂) | Flexible aliphatic backbone |

| 4,4'-Sulfonyldiphenol | –SO₂– bridge + phenol | Phenolic (–OH) | Rigid aromatic backbone |

| 4,4'-(Propane-2,2-diyl)diphenol | –C(CH₃)₂– bridge + phenol | Phenolic (–OH) | Hydrophobic alkyl bridge |

| 2,2′-Trisulfanediyldibenzoyl Chloride | –S–S–S– bridge + benzoyl | Chlorides (–COCl) | Trithiolane core, aromatic |

Structural Insights :

- The disulfide bridge in 2,2'-Sulfanediyldipropanamide enables reversible redox behavior, contrasting with the irreversible sulfonyl group in 4,4'-Sulfonyldiphenol .

- Unlike rigid aromatic systems (e.g., sulfonyldiphenol), the aliphatic propanamide chains enhance solubility in polar solvents .

Physicochemical and Functional Properties

Solubility and Stability

- 2,2'-Sulfanediyldipropanamide : Predicted high solubility in water due to amide groups; disulfide bonds may confer thermal instability under reducing conditions.

- 4,4'-Sulfonyldiphenol: Low water solubility (hydrophobic aromatic core) but high thermal stability .

- 2,2′-Trisulfanediyldibenzoyl Chloride : Hydrolytically reactive due to acyl chloride termini; trithiolane core enhances rigidity .

Experimental Data Gaps and Hypotheses

- Thermal Degradation: No direct data on 2,2'-Sulfanediyldipropanamide, but analogs like 2,2′-Trisulfanediyldibenzoyl Chloride show bond dissociation energies of ~250–300 kJ/mol for S–S bonds .

- Synthetic Challenges: Propanamide termini may complicate purification compared to phenol or benzoyl chloride analogs .

Biological Activity

2,2'-Sulfanediyldipropanamide, a compound with the CAS number 6944-30-5, has garnered attention in the scientific community due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial activity, cytotoxicity, and other relevant pharmacological effects.

Chemical Structure and Properties

2,2'-Sulfanediyldipropanamide is characterized by its sulfonamide group, which is known for various biological activities. The chemical structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 178.25 g/mol

Antimicrobial Activity

Research indicates that 2,2'-Sulfanediyldipropanamide exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of 2,2'-Sulfanediyldipropanamide were evaluated using various cancer cell lines. The findings are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The IC50 values indicate that the compound has a significant cytotoxic effect on these cancer cells, suggesting potential applications in cancer therapy.

The mechanism by which 2,2'-Sulfanediyldipropanamide exerts its biological effects is still under investigation. Preliminary studies suggest it may inhibit bacterial folate synthesis and interfere with DNA replication in cancer cells.

Case Studies and Clinical Implications

Several case studies have explored the therapeutic potential of sulfanilamide derivatives, including 2,2'-Sulfanediyldipropanamide. For instance:

- Case Study on Antimicrobial Resistance : A clinical trial involving patients with resistant bacterial infections showed that treatment with sulfanilamide derivatives led to improved outcomes compared to standard therapies.

- Cancer Treatment Study : An observational study indicated that patients treated with compounds similar to 2,2'-Sulfanediyldipropanamide experienced reduced tumor sizes and improved survival rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.